molecular formula C18H19ClN2O2 B2676919 (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone CAS No. 21091-85-0

(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2676919
CAS No.: 21091-85-0
M. Wt: 330.81
InChI Key: FVPLMSJHRBESTG-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) skeleton building block . The introduction of one or more hydroxyl groups to a phenyl ring leads to stilbenoids .

Scientific Research Applications

The compound (2-Chlorophenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone, due to its complex structure involving a piperazine ring, might be implicated in various scientific research contexts. While the direct references to this exact compound in scientific research are scarce, the discussion here is extended to similar compounds to understand potential applications based on structural analogies and related functional groups.

Piperazine Derivatives in Pharmacology

Piperazine derivatives, due to their structural versatility, find extensive applications in pharmacology, particularly in the development of compounds for treating psychotic disorders, depression, and anxiety. For instance, arylpiperazine derivatives like buspirone, nefazodone, and trazodone are noteworthy for their clinical application in treating depression and anxiety (Caccia, 2007). These findings suggest that compounds with a piperazine core could be tailored for significant therapeutic benefits, hinting at the potential pharmacological utilities of this compound.

Environmental Impact and Toxicity Studies

Chlorophenols and related compounds, by extension, have been studied for their environmental impact, notably for their presence in agricultural and industrial effluents and the resultant ecological risks. Research indicates that chlorophenols, akin to the chlorophenyl group in the compound of interest, may pose moderate toxic effects on aquatic and mammalian life, highlighting the necessity for environmental monitoring and management of such chemicals (Krijgsheld & Gen, 1986). This aspect underscores the importance of understanding the environmental behavior and degradation pathways of complex organochlorine compounds, including this compound.

Anticancer Drug Development

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to healthy cells is a prominent area of research. Compounds exhibiting selective cytotoxicity towards cancer cells while sparing normal cells are highly desirable. Research into various chemical structures, including those related to chlorophenyl and piperazine derivatives, has shown promise in this regard (Sugita et al., 2017). This suggests that with appropriate functional group modifications, compounds such as this compound could be explored for anticancer applications.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-9-5-4-8-16(17)20-10-12-21(13-11-20)18(22)14-6-2-3-7-15(14)19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPLMSJHRBESTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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